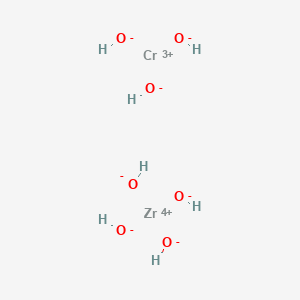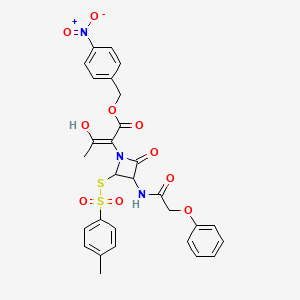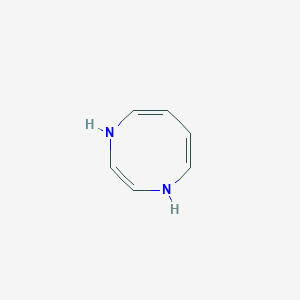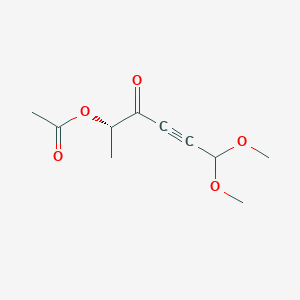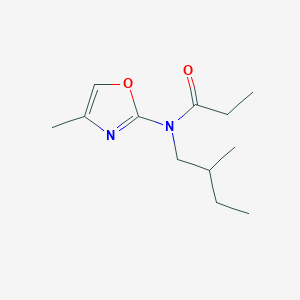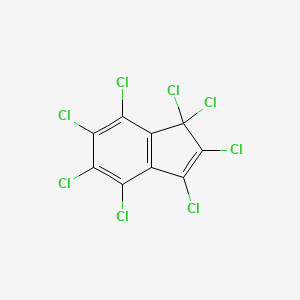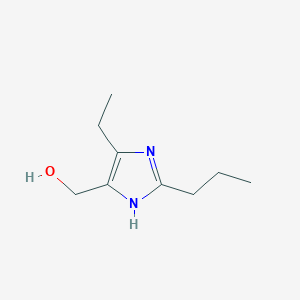
1H-Imidazole-4-methanol, 5-ethyl-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-methanol, 5-ethyl-2-propyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution . The reaction conditions are usually mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis processes that ensure high yield and purity. These processes may include solvent-free conditions, microwave-assisted reactions, and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new substituents to the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various alkyl or halogenated imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-methanol, 5-ethyl-2-propyl- has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other functional materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole, 2-ethyl-4-methyl-
- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
- 1H-Imidazole-4-methanol, 5-methyl-
Uniqueness: 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Eigenschaften
CAS-Nummer |
54416-11-4 |
|---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
(4-ethyl-2-propyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-3-5-9-10-7(4-2)8(6-12)11-9/h12H,3-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
YHIACIIYLQJCED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(N1)CO)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)


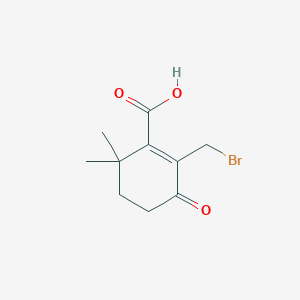
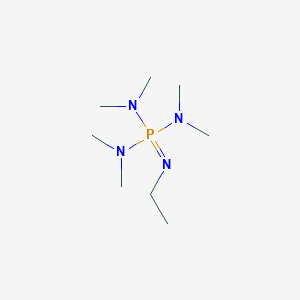
![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
